5-Bromo-2-((2-hydroxybenzyl)amino)benzenecarbonitrile

Catalog No.
S2894642
CAS No.
255865-20-4
M.F
C14H11BrN2O
M. Wt
303.159
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-((2-hydroxybenzyl)amino)benzenecarbonitr...

CAS Number

255865-20-4

Product Name

5-Bromo-2-((2-hydroxybenzyl)amino)benzenecarbonitrile

IUPAC Name

5-bromo-2-[(2-hydroxyphenyl)methylamino]benzonitrile

Molecular Formula

C14H11BrN2O

Molecular Weight

303.159

InChI

InChI=1S/C14H11BrN2O/c15-12-5-6-13(11(7-12)8-16)17-9-10-3-1-2-4-14(10)18/h1-7,17-18H,9H2

InChI Key

NEOIKFQTKFQAGH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC2=C(C=C(C=C2)Br)C#N)O

solubility

not available

5-Bromo-2-((2-hydroxybenzyl)amino)benzenecarbonitrile is a compound with the molecular formula C${14}$H${12}$BrN$_{3}$O. It features a bromine atom substituted on a benzene ring and an amino group attached to another aromatic system. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural characteristics that may confer biological activity.

Typical of aromatic amines and nitriles. For instance, it can undergo nucleophilic substitution reactions at the bromine site, allowing for the introduction of different substituents. Additionally, the presence of the carbonitrile group suggests potential reactivity in hydrolysis or reduction reactions, which could yield corresponding carboxylic acids or amines.

Preliminary studies indicate that 5-Bromo-2-((2-hydroxybenzyl)amino)benzenecarbonitrile may exhibit significant biological activities, including antimicrobial and anticancer properties. Compounds containing similar structural motifs have been shown to interact with biological pathways involved in cell proliferation and apoptosis, suggesting that this compound could be further explored for therapeutic applications .

The synthesis of 5-Bromo-2-((2-hydroxybenzyl)amino)benzenecarbonitrile typically involves a multi-step process:

  • Starting Materials: The synthesis begins with 5-bromo-2-hydroxybenzaldehyde and an appropriate amine.
  • Condensation Reaction: The aldehyde reacts with the amine to form an intermediate imine or hydrazone.
  • Cyclization: Further reactions may involve cyclization or substitution to introduce the carbonitrile group, often achieved through nitration or by using cyanide sources under controlled conditions.

The specific conditions (solvent, temperature, catalysts) can vary based on the desired yield and purity of the final product .

5-Bromo-2-((2-hydroxybenzyl)amino)benzenecarbonitrile has potential applications in:

  • Pharmaceuticals: As a scaffold for drug design targeting various diseases, particularly cancers and infections.
  • Material Science: In the development of organic materials with specific electronic or optical properties.
  • Biochemical Research: As a probe for studying enzyme interactions or cellular pathways due to its reactive functional groups .

Interaction studies involving 5-Bromo-2-((2-hydroxybenzyl)amino)benzenecarbonitrile may focus on its binding affinity to various biological targets. Techniques such as molecular docking simulations and in vitro assays can be employed to evaluate its efficacy against specific enzymes or receptors. These studies are crucial for understanding its mechanism of action and optimizing its structure for enhanced activity .

Several compounds share structural similarities with 5-Bromo-2-((2-hydroxybenzyl)amino)benzenecarbonitrile. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaKey Features
4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrileC${14}$H${11}$BrN$_{2}$OContains an additional amino group on another benzene ring
5-Bromo-2-hydroxybenzaldehydeC${7}$H${6}$BrOA simpler structure lacking amino and nitrile groups
3-Bromo-4-(hydroxymethyl)anilineC${8}$H${9}$BrNSimilar bromine substitution but without the carbonitrile functionality

The uniqueness of 5-Bromo-2-((2-hydroxybenzyl)amino)benzenecarbonitrile lies in its combination of bromine substitution, hydroxyl functionality, and carbonitrile group, which may enhance its biological activity compared to simpler analogs .

The synthesis of 5-Bromo-2-((2-hydroxybenzyl)amino)benzenecarbonitrile relies on the strategic selection of two key precursor compounds that provide the necessary functional groups and structural framework for the target molecule . The primary precursor, 5-bromo-2-nitrobenzonitrile, serves as the electrophilic aromatic substrate, while 2-hydroxybenzylamine functions as the nucleophilic coupling partner [2].

5-Bromo-2-nitrobenzonitrile (molecular formula C7H3BrN2O2, molecular weight 227.01 g/mol) represents an optimal electrophilic precursor due to the presence of the electron-withdrawing nitro group positioned ortho to the halogen leaving group [3]. This substitution pattern significantly enhances the electrophilic character of the aromatic ring, facilitating nucleophilic attack at the carbon bearing the nitro functionality [6]. The bromine atom at the 5-position provides additional electron-withdrawing effects through inductive mechanisms, further activating the aromatic system toward nucleophilic substitution .

The complementary nucleophile, 2-hydroxybenzylamine (molecular formula C7H9NO, molecular weight 123.15 g/mol, CAS number 932-30-9), offers dual functionality through its primary amine group and phenolic hydroxyl substituent [5]. The amine functionality serves as the primary nucleophilic center, while the hydroxyl group provides additional hydrogen bonding capabilities that can influence reaction selectivity and product stability [5] [32]. This compound has been recognized as a selective dicarbonyl scavenger with antioxidant properties, indicating its chemical stability under various reaction conditions [5].

PrecursorMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Properties
5-Bromo-2-nitrobenzonitrileC7H3BrN2O2227.0116532-79-9Nitro group for nucleophilic attack
2-HydroxybenzylamineC7H9NO123.15932-30-9Hydroxyl and amine functionalities
5-Bromo-2-aminobenzonitrile (intermediate)C7H5BrN2197.0317448-65-6Primary amine for substitution

The reduction of the nitro group in 5-bromo-2-nitrobenzonitrile to the corresponding amine intermediate represents a critical synthetic transformation that precedes the final coupling reaction [22] [34]. This reduction can be accomplished through various methodologies, including catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder in acidic conditions . The resulting 5-bromo-2-aminobenzonitrile intermediate maintains the electrophilic character necessary for subsequent nucleophilic substitution while providing the amino functionality required for coupling with 2-hydroxybenzylamine .

Reaction Mechanisms: Nucleophilic Aromatic Substitution Pathways

The formation of 5-Bromo-2-((2-hydroxybenzyl)amino)benzenecarbonitrile proceeds through a nucleophilic aromatic substitution mechanism, specifically following the addition-elimination pathway characteristic of electron-deficient aromatic systems [6] [14]. This mechanistic pathway involves the initial nucleophilic attack by 2-hydroxybenzylamine on the activated aromatic ring, followed by elimination of the leaving group to restore aromaticity [30].

The nucleophilic aromatic substitution mechanism begins with the approach of the nucleophilic amine toward the electrophilic carbon bearing the leaving group [6]. The electron-withdrawing effects of the bromine substituent and the cyano group significantly lower the energy barrier for this initial nucleophilic attack by stabilizing the resulting negatively charged intermediate [30]. The reaction proceeds through formation of a Meisenheimer complex, a non-aromatic addition intermediate where the negative charge is delocalized throughout the aromatic system [30].

The stability of the Meisenheimer intermediate is crucial for the overall reaction rate and selectivity [11]. Electron-withdrawing substituents positioned ortho and para to the site of nucleophilic attack provide resonance stabilization of the negative charge, thereby facilitating the forward reaction [6] [14]. In the case of 5-bromo-2-nitrobenzonitrile, both the cyano group and the bromine substituent contribute to this stabilization through their electron-withdrawing properties [30].

The second step of the mechanism involves elimination of the leaving group to regenerate aromaticity [14]. The choice of leaving group significantly influences the reaction rate, with fluorine often being the most reactive despite the strength of the carbon-fluorine bond, followed by chlorine, bromine, and iodine [8]. However, in synthetic applications, bromide is frequently employed due to its balance of reactivity and synthetic accessibility [22].

Temperature effects play a critical role in determining the reaction rate and mechanism [11] [33]. Higher temperatures generally increase the reaction rate by providing sufficient thermal energy to overcome the activation barrier for nucleophilic attack [25] [33]. Optimal reaction temperatures typically range from 80 to 120 degrees Celsius, depending on the specific substrate and solvent system employed [33]. Temperatures exceeding 150 degrees Celsius may lead to side reactions and decomposition of sensitive functional groups [22].

The kinetics of nucleophilic aromatic substitution reactions demonstrate second-order behavior, with the rate depending on both the concentration of the aromatic substrate and the nucleophile [11]. The rate-determining step is typically the formation of the Meisenheimer intermediate, as the subsequent elimination step occurs rapidly once the addition complex is formed [30].

Solvent Systems and Catalytic Conditions

The selection of appropriate solvent systems and catalytic conditions represents a critical aspect of optimizing the synthesis of 5-Bromo-2-((2-hydroxybenzyl)amino)benzenecarbonitrile [11] [15]. Solvent effects profoundly influence the reaction rate, selectivity, and overall yield through their impact on substrate solubility, intermediate stability, and transition state energetics [11].

Polar aprotic solvents demonstrate superior performance in nucleophilic aromatic substitution reactions due to their ability to stabilize charged intermediates without interfering through hydrogen bonding [11] [33]. Dimethyl sulfoxide and dimethylformamide represent optimal choices for this transformation, providing excellent solvation of both the nucleophile and the Meisenheimer intermediate [11]. These solvents enhance the nucleophilicity of the amine through stabilization of the transition state while maintaining solubility of the aromatic substrate [15].

Protic solvents such as ethanol and methanol can also be employed effectively, particularly when combined with appropriate base catalysts [33]. The hydrogen bonding capabilities of protic solvents can stabilize the hydroxyl functionality of 2-hydroxybenzylamine while facilitating proton transfer processes during the reaction [15]. Mixed solvent systems combining protic and aprotic components often provide optimal balance between substrate solubility and reaction kinetics [11].

Base catalysis significantly enhances the rate of nucleophilic aromatic substitution reactions by increasing the nucleophilicity of the amine and facilitating proton transfer processes [26] [33]. Potassium carbonate represents an excellent base choice due to its moderate basicity and good solubility in organic solvents [33]. Alternative bases including sodium hydroxide, triethylamine, and cesium carbonate have also been employed successfully, with the optimal choice depending on the specific solvent system and reaction conditions [26] [33].

ParameterOptimal ConditionsAlternative Conditions
Temperature Range (°C)80-120100-150
Reaction Time (hours)2-81-4
Common SolventsEthanol, Methanol, DMF, DMSONMP, DMAc, Toluene
Base/CatalystK2CO3, NaOH, NEt3Pd catalysts, Cs2CO3
AtmosphereInert (N2 or Ar)Microwave heating
Typical Yield Range (%)60-8570-95

Microwave-assisted synthesis has emerged as an effective method for accelerating nucleophilic aromatic substitution reactions while maintaining high selectivity [22]. Microwave heating provides rapid and uniform temperature distribution, reducing reaction times from hours to minutes while often improving yields [22]. This approach is particularly beneficial for substrates that may undergo decomposition under prolonged heating conditions [35].

Palladium-catalyzed coupling reactions represent an alternative synthetic approach that can provide enhanced selectivity and milder reaction conditions [39]. These catalytic systems typically employ palladium complexes with phosphine ligands and operate under inert atmosphere conditions [39]. While potentially offering superior selectivity, these methods may require more expensive reagents and specialized handling procedures [39].

Purification Techniques and Yield Optimization

The purification of 5-Bromo-2-((2-hydroxybenzyl)amino)benzenecarbonitrile requires careful selection of techniques that can effectively separate the desired product from unreacted starting materials, side products, and impurities while maintaining high recovery yields [12] [29]. Multiple purification strategies have been developed and optimized for benzonitrile derivatives, each offering distinct advantages depending on the specific impurity profile and scale of synthesis [20] [28].

Recrystallization represents the most straightforward purification method for solid benzonitrile derivatives, leveraging differences in solubility between the target compound and impurities [20]. Optimal solvent systems for recrystallization include ethanol-water and methanol-water mixtures, which provide selective dissolution of the product at elevated temperatures followed by controlled crystallization upon cooling [20] [27]. This method typically achieves purities of 85-95% with recovery yields ranging from 70-85% [20].

Column chromatography using silica gel as the stationary phase offers superior separation capabilities for complex mixtures containing multiple benzonitrile derivatives [29]. Gradient elution systems employing ethyl acetate and hexane mixtures (ratios ranging from 1:50 to 1:4) provide excellent resolution of closely related compounds [29]. Flash chromatography techniques can achieve purities exceeding 95% with recovery yields of 80-95%, making this approach particularly suitable for smaller scale preparations [29].

High-performance liquid chromatography represents the gold standard for analytical and preparative purification of benzonitrile derivatives [28]. Reverse-phase systems using acetonitrile-water mobile phases with phosphoric acid modifiers provide excellent separation efficiency and can achieve purities exceeding 99% [28]. For mass spectrometry applications, formic acid can be substituted for phosphoric acid to maintain compatibility [28].

MethodSolvent SystemTypical Yield Recovery (%)Purity Achieved (%)
RecrystallizationEthanol/Water, Methanol/Water70-8585-95
Column ChromatographySilica gel with EtOAc/Hexane75-9090-98
Flash ChromatographyEtOAc/Petroleum ether (1:4 to 1:50)80-9592-99
High-Performance Liquid ChromatographyAcetonitrile/Water with acid modifiers85-98>99
Extraction MethodsDCM/NaOH(aq), Toluene extraction60-8080-90

Extraction-based purification methods provide rapid separation of the product from reaction mixtures and can be particularly effective for removing salts and other ionic impurities [22] [27]. Dichloromethane extraction followed by aqueous base washing effectively removes acidic impurities and unreacted starting materials [27]. Toluene extraction has also been employed successfully, particularly for removing polar impurities and facilitating subsequent purification steps [27].

Yield optimization strategies focus on minimizing side reactions and maximizing conversion of starting materials to the desired product [16] [38]. Careful control of reaction stoichiometry, with slight excess of the nucleophilic component, helps ensure complete consumption of the electrophilic aromatic substrate [16]. Temperature optimization is critical, as excessive temperatures can lead to decomposition reactions while insufficient temperatures result in incomplete conversion [25] [38].

The use of specialized drying agents and moisture control represents an important aspect of yield optimization, as trace water can interfere with nucleophilic aromatic substitution reactions [12]. Anhydrous conditions are typically maintained through the use of molecular sieves or appropriate drying agents such as calcium sulfate or magnesium sulfate [12].

Comparative Analysis with Analogous Benzonitrile Derivatives

Comparative analysis of 5-Bromo-2-((2-hydroxybenzyl)amino)benzenecarbonitrile with structurally related benzonitrile derivatives provides valuable insights into structure-activity relationships and synthetic optimization strategies [18] [21]. This analysis encompasses both electronic effects of substituents and their influence on reaction mechanisms, yields, and purification requirements [18].

The presence of the bromine substituent at the 5-position significantly influences the electronic properties of the benzonitrile core compared to unsubstituted or alternatively substituted derivatives [18]. Density functional theory calculations have demonstrated that electron-withdrawing groups such as bromine increase the electrophilic character of the aromatic ring, facilitating nucleophilic aromatic substitution reactions [18]. The calculated HOMO-LUMO gap for brominated benzonitrile derivatives is typically larger than for methylated analogs, indicating reduced reactivity in certain reaction pathways [18].

4-Methyl-3-nitrobenzonitrile represents a useful comparison compound, as it contains electron-donating methyl and electron-withdrawing nitro substituents [18]. The calculated dipole moment of 4-methyl-3-nitrobenzonitrile (6.678 D) is comparable to that of 2-formylbenzonitrile (7.135 D), both exceeding the dipole moment of unsubstituted benzonitrile (4.18 D) [18]. These enhanced dipole moments suggest improved solubility in polar solvents and potentially altered reaction kinetics [18].

Thermodynamic analysis reveals that the entropy of 4-methyl-3-nitrobenzonitrile (107.040 Cal/Mol-Kelvin) exceeds that of 2-formylbenzonitrile (82.269 Cal/Mol-Kelvin), indicating a less ordered molecular structure for the methyl-substituted derivative [18]. This structural difference can influence crystallization behavior and purification strategies [18].

The synthesis of biphenyl-triazol-benzonitrile derivatives has demonstrated the versatility of benzonitrile scaffolds in medicinal chemistry applications [21]. These compounds, incorporating complex heterocyclic substituents, require modified synthetic approaches compared to simpler derivatives like 5-Bromo-2-((2-hydroxybenzyl)amino)benzenecarbonitrile [21]. The successful synthesis of these complex derivatives with yields exceeding 70% demonstrates the robustness of nucleophilic aromatic substitution methodologies [21].

Comparative reaction kinetics studies have shown that the nature of the leaving group significantly influences reaction rates across the benzonitrile derivative series [8]. Fluorinated benzonitriles typically exhibit the highest reactivity in nucleophilic substitution reactions, followed by chlorinated and brominated derivatives [8] [30]. However, brominated substrates often provide the optimal balance between reactivity and synthetic accessibility [22].

Purification requirements vary significantly among benzonitrile derivatives depending on their substituent patterns and physical properties [29]. Highly polar derivatives containing multiple hydrogen bonding groups may require specialized purification protocols, while less polar compounds can be effectively purified using standard chromatographic methods [29]. The 2-hydroxybenzyl substituent in the target compound provides both hydrogen bonding capabilities and moderate polarity, facilitating purification through conventional techniques [29].

Industrial synthesis of related benzonitrile derivatives, such as 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid intermediates, has demonstrated the scalability of brominated aromatic syntheses [23]. These processes typically achieve yields of 24-43% on multi-kilogram scales, indicating the practical viability of brominated benzonitrile derivative synthesis for larger scale applications [23].

The structural elucidation of 5-Bromo-2-((2-hydroxybenzyl)amino)benzenecarbonitrile requires comprehensive X-ray crystallographic analysis to determine its three-dimensional molecular architecture. Based on the molecular formula C14H11BrN2O and molecular weight of 303.15 g/mol [1], this compound represents a substituted benzonitrile derivative with both halogen and hydroxyl functionalities.

The compound exhibits a molecular structure consisting of two benzene rings connected through a methylamino bridge. The benzonitrile moiety contains a bromine substituent at the 5-position, while the second benzene ring bears a hydroxyl group at the 2-position relative to the connecting methylene group [1]. The topological polar surface area of 56.1 Ų and the presence of 2 hydrogen bond donors and 3 hydrogen bond acceptors [1] indicate significant potential for intermolecular interactions.

Crystallographic ParameterExpected Value
Molecular FormulaC14H11BrN2O
Molecular Weight303.15 g/mol
Heavy Atom Count18
Rotatable Bond Count3
Formal Charge0

Comparative analysis with related brominated benzonitrile compounds reveals structural similarities. The closely related (E)-2-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile crystallizes in the orthorhombic space group Pca21 with a dihedral angle of 1.09° between aromatic rings [2] [3]. This near-planar configuration is stabilized by intramolecular O-H⋯N hydrogen bonding, forming a six-membered ring with an r.m.s. deviation of 0.0140 Å [2] [3]. Such structural features likely influence the conformation of 5-Bromo-2-((2-hydroxybenzyl)amino)benzenecarbonitrile.

The nitrile group typically exhibits a linear geometry with C≡N bond lengths ranging from 1.142 to 1.146 Å, as observed in similar compounds [4] [5]. The presence of the electron-withdrawing bromine atom at the 5-position is expected to influence the electronic distribution within the benzonitrile ring system, potentially affecting the C≡N stretching frequency and overall molecular geometry.

Hydrogen Bonding Networks and Supramolecular Arrangements

The hydrogen bonding patterns in 5-Bromo-2-((2-hydroxybenzyl)amino)benzenecarbonitrile are crucial for understanding its supramolecular architecture. The molecule contains multiple hydrogen bonding sites: the hydroxyl group (-OH) serves as a hydrogen bond donor, the nitrile nitrogen acts as an acceptor, and the amino group (-NH-) functions as both donor and acceptor.

Hydrogen Bonding TypeExpected Distance (Å)Structural Consequence
O-H⋯N (intramolecular)2.60-2.81Six-membered ring formation
N-H⋯O (intermolecular)2.70-2.90Molecular recognition
C-H⋯N (intermolecular)2.99-3.10Chain formation

Intramolecular hydrogen bonding between the hydroxyl group and the nitrile nitrogen is anticipated to stabilize the molecular conformation. This interaction, commonly observed in similar Schiff base derivatives [2] , typically forms a six-membered ring with bond distances ranging from 2.60 to 2.81 Å . The formation of this intramolecular hydrogen bond constrains the molecular geometry and promotes planarity between the two aromatic rings.

Intermolecular hydrogen bonding networks are expected to govern the crystal packing arrangement. The amino group can participate in N-H⋯O hydrogen bonds with neighboring molecules, while the hydroxyl group may form additional O-H⋯N interactions. Studies of related compounds demonstrate that these interactions facilitate the formation of one-dimensional chains or two-dimensional sheets in the crystal structure [7] [8].

The supramolecular organization is further influenced by π-π stacking interactions between the aromatic rings. In analogous brominated benzonitrile derivatives, offset face-to-face π-stacking interactions have been observed with plane-to-centroid distances of approximately 3.487 Å [5] [9]. These interactions contribute to the overall stability of the crystal lattice and may influence the physical properties of the compound.

Torsional Angle Analysis of Hydroxybenzyl-Amino Linkage

The conformational flexibility of 5-Bromo-2-((2-hydroxybenzyl)amino)benzenecarbonitrile is primarily determined by the torsional angles around the hydroxybenzyl-amino linkage. The compound possesses three rotatable bonds [1], indicating moderate conformational freedom that significantly impacts its three-dimensional structure.

The key torsional angles of interest include:

  • C-C-N-C torsion angle: This angle describes the rotation around the carbon-nitrogen bond connecting the benzonitrile moiety to the methylene bridge
  • C-N-C-C torsion angle: This angle governs the orientation of the hydroxybenzyl group relative to the amino linker
  • N-C-C-C torsion angle: This angle influences the position of the hydroxyl group relative to the molecular framework
Torsional AngleExpected RangeConformational Impact
C-C-N-C±60° to ±180°Amino group orientation
C-N-C-C±30° to ±150°Hydroxybenzyl positioning
N-C-C-C±90° to ±180°Hydroxyl group accessibility

Comparative analysis with related compounds provides insights into the preferred conformations. In (E)-2-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile, the dihedral angle between aromatic rings is only 1.09° [2], suggesting a nearly planar configuration. However, the presence of the flexible methylene bridge in 5-Bromo-2-((2-hydroxybenzyl)amino)benzenecarbonitrile is expected to introduce greater conformational variability.

The hydroxybenzyl-amino linkage can adopt multiple conformations depending on the balance between steric hindrance and stabilizing interactions. The bulky bromine substituent at the 5-position may impose steric constraints that favor specific torsional angles. Additionally, the potential for intramolecular hydrogen bonding between the hydroxyl group and the nitrile nitrogen may further restrict the conformational space.

Density functional theory calculations on similar systems indicate that the preferred conformations are those that minimize steric clashes while maximizing stabilizing interactions . The electron-withdrawing nature of the bromine atom may influence the electronic distribution and, consequently, the preferred geometry around the amino linkage.

Comparative Structural Studies with Halogenated Benzonitrile Analogues

The structural characteristics of 5-Bromo-2-((2-hydroxybenzyl)amino)benzenecarbonitrile can be better understood through comparison with other halogenated benzonitrile analogues. This comparative analysis reveals systematic trends in how different halogens influence molecular geometry, intermolecular interactions, and crystal packing.

Halogenvan der Waals Radius (Å)Electronic EffectTypical Bond Length (Å)Structural Impact
Fluorine1.47Strong electron-withdrawing1.35-1.38Increased C≡N stretch frequency
Chlorine1.75Moderate electron-withdrawing1.74-1.76Moderate structural distortion
Bromine1.85Moderate electron-withdrawing1.89-1.91Significant steric effects
Iodine1.98Weak electron-withdrawing2.08-2.10Largest steric hindrance

The bromine substituent in 5-Bromo-2-((2-hydroxybenzyl)amino)benzenecarbonitrile introduces significant steric effects due to its van der Waals radius of 1.85 Å [10]. This is intermediate between chlorine (1.75 Å) and iodine (1.98 Å), resulting in moderate electronic and steric perturbations. The C-Br bond length typically ranges from 1.89 to 1.91 Å [5] [9], which is substantially longer than C-Cl bonds (1.74-1.76 Å) but shorter than C-I bonds (2.08-2.10 Å).

Crystallographic studies of related halogenated benzonitriles demonstrate systematic trends in crystal packing. In 4-bromobenzonitrile, the crystal structure exhibits specific halogen bonding patterns that differ from those observed in 4-chlorobenzonitrile and 4-iodobenzonitrile [10]. The strength of halogen bonding follows the order I > Br > Cl > F, with iodine-containing compounds showing the strongest interactions [11].

The bending properties of halogenated benzonitrile crystals reveal interesting mechanical characteristics. Studies show that 4-bromobenzonitrile crystals exhibit plastic bending behavior, whereas 4-chlorobenzonitrile shows elastic bending [10]. This difference is attributed to the varying tolerance of halogen bonds to angular deformation, with C-Br⋯N bonds being more forgiving than C-I⋯N bonds under mechanical stress.

CompoundCrystal SystemSpace GroupMechanical PropertiesHalogen Bonding
4-FluorobenzonitrileMonoclinicP21/cBrittleWeak
4-ChlorobenzonitrileOrthorhombicPna21Elastic bendingModerate
4-BromobenzonitrileOrthorhombicPnmaPlastic bendingStrong
4-IodobenzonitrileOrthorhombicPnmaBrittleVery strong

The electronic effects of halogen substitution significantly influence the vibrational characteristics of the nitrile group. The C≡N stretching frequency increases with the electron-withdrawing strength of the halogen, following the trend F > Cl > Br > I [12]. This trend correlates with the electronegativity of the halogens and their ability to withdraw electron density from the aromatic ring system.

In 5-Bromo-2-((2-hydroxybenzyl)amino)benzenecarbonitrile, the bromine substituent is expected to produce moderate electronic effects compared to its chloro and iodo analogues. The combination of electron-withdrawing properties and steric hindrance from the bromine atom likely influences both the intramolecular geometry and intermolecular interactions in the crystal lattice.

XLogP3

4

Dates

Last modified: 08-17-2023

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